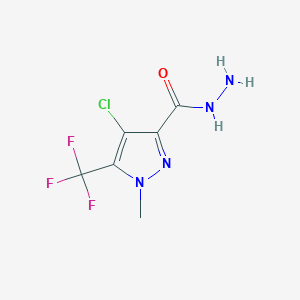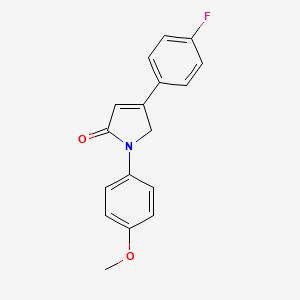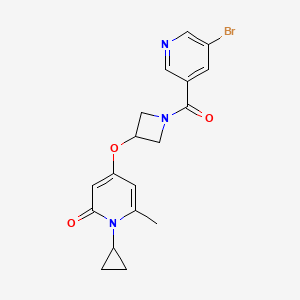
4-((1-(5-bromonicotinoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azetidin-2-ones, a core component of our compound of interest, often involves cyclization processes. Homsi and Rousseau (1999) described a method using bis(collidine)bromine(I) hexafluorophosphate in methylene chloride for diastereospecific synthesis of 2-oxetanones and 2-azetidinones from α,β-unsaturated acids and α,β-unsaturated N-sulfonamides, achieving moderate yields through a 4-endo cyclization process (Homsi & Rousseau, 1999). This method exemplifies the synthetic routes available for constructing azetidin-2-ones, potentially applicable to our compound.
Molecular Structure Analysis
The structural elucidation of azetidin-2-ones and their derivatives is crucial for understanding the molecular interactions and properties of these compounds. Frigola et al. (1994) provided insights into the molecular structure through X-ray crystallography, showing agreement with AM1 calculated geometries for 7-azetidinylquinolones, indicating the precision of structural predictions in these classes of compounds (Frigola et al., 1994).
Chemical Reactions and Properties
Azetidin-2-ones engage in various chemical reactions, highlighting their reactivity and functional versatility. Bentley and Hunt (1980) explored the synthesis of bicyclic β-lactam compounds from 4-(2-Bromoethoxy)azetidin-2-one and related derivatives, showcasing the compound's utility in synthesizing complex molecular structures (Bentley & Hunt, 1980).
Physical Properties Analysis
The physical properties of azetidin-2-ones, including solubility, melting points, and crystalline structure, are essential for their application in various fields. Laurent et al. (2006) synthesized a novel carbapenem precursor, demonstrating the steps involved in obtaining a stable crystalline form of azetidin-2-one derivatives, which is critical for their practical application (Laurent, Cérésiat, & Marchand‐Brynaert, 2006).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with different functional groups and conditions, is pivotal for the application of azetidin-2-ones. Keri et al. (2009) studied a series of azetidin-2-one derivatives for their anti-microbial and cytotoxic activities, providing insight into the compound's chemical behavior under biological conditions (Keri, Hosamani, Shingalapur, & Reddy, 2009).
Applications De Recherche Scientifique
Antibacterial Agents
A study by Frigola et al. (1994) synthesized a series of compounds similar to the chemical , focusing on their antibacterial properties. The compounds were tested for their efficacy against Gram-positive and Gram-negative bacteria, with some showing promising results. This research highlights the potential of such compounds in developing new antibacterial agents (Frigola et al., 1994).
Beta-Lactamase Inhibitors
Bentley and Hunt (1980) conducted research on the synthesis of compounds structurally related to the given chemical, particularly as beta-lactamase inhibitors. Beta-lactamase inhibitors are crucial in combating antibiotic resistance, suggesting that similar structures could play a significant role in this area (Bentley & Hunt, 1980).
Antimicrobial Agents
Ansari and Lal (2009) synthesized new azetidin-2-ones, closely related to the given chemical compound, and evaluated them for antimicrobial activity. Their findings support the potential of such compounds in developing new antimicrobial drugs (Ansari & Lal, 2009).
Human Leukocyte Elastase Inhibition
A study by Finke et al. (1995) explored compounds with structures similar to the given chemical for their potential in inhibiting human leukocyte elastase, an enzyme involved in various inflammatory processes. This research suggests therapeutic applications in treating diseases associated with inflammation (Finke et al., 1995).
Antileishmanial Agents
Singh et al. (2012) synthesized and screened compounds structurally similar to the given chemical for antileishmanial activity. Their findings indicate the potential use of such compounds in treating parasitic infections like leishmaniasis (Singh et al., 2012).
Propriétés
IUPAC Name |
4-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3/c1-11-4-15(6-17(23)22(11)14-2-3-14)25-16-9-21(10-16)18(24)12-5-13(19)8-20-7-12/h4-8,14,16H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCCHQHFRBPGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC(=CN=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(5-bromonicotinoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid](/img/structure/B2488572.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2488573.png)
![1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2488575.png)
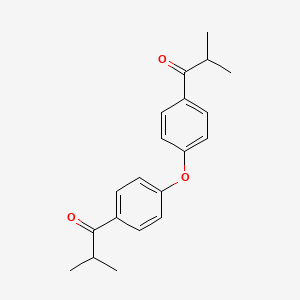

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2488582.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide](/img/structure/B2488583.png)
![4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2488585.png)
![N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2488586.png)
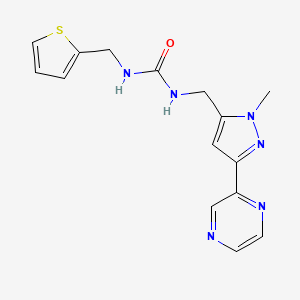
![2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2488588.png)

